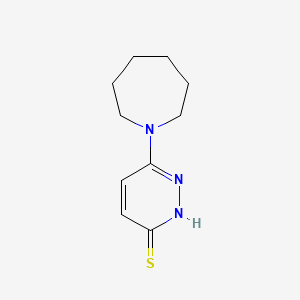
1-(2-methylbenzyl)-4-(3-pyridinylcarbonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methylbenzyl)-4-(3-pyridinylcarbonyl)piperazine, also known as MPDP, is a chemical compound that belongs to the class of piperazine derivatives. It has been studied extensively for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 1-(2-methylbenzyl)-4-(3-pyridinylcarbonyl)piperazine involves its binding to the dopamine transporter, which leads to an increase in dopamine release. This increase in dopamine levels is thought to be responsible for the therapeutic effects of 1-(2-methylbenzyl)-4-(3-pyridinylcarbonyl)piperazine. In addition, 1-(2-methylbenzyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to have an affinity for the serotonin transporter, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
1-(2-methylbenzyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to increase dopamine and serotonin levels in the brain. This increase in neurotransmitter levels is thought to be responsible for the therapeutic effects of 1-(2-methylbenzyl)-4-(3-pyridinylcarbonyl)piperazine. In addition, 1-(2-methylbenzyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to have a low affinity for other neurotransmitter receptors, which may contribute to its low side effect profile.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-methylbenzyl)-4-(3-pyridinylcarbonyl)piperazine in lab experiments is its high purity and high yield synthesis method. In addition, 1-(2-methylbenzyl)-4-(3-pyridinylcarbonyl)piperazine has a low side effect profile, which makes it a safe compound to work with. However, one limitation of using 1-(2-methylbenzyl)-4-(3-pyridinylcarbonyl)piperazine in lab experiments is its limited availability. 1-(2-methylbenzyl)-4-(3-pyridinylcarbonyl)piperazine is not commercially available and must be synthesized in the lab.
Orientations Futures
There are several future directions for the study of 1-(2-methylbenzyl)-4-(3-pyridinylcarbonyl)piperazine. One potential direction is the development of 1-(2-methylbenzyl)-4-(3-pyridinylcarbonyl)piperazine derivatives with improved therapeutic properties. Another potential direction is the study of 1-(2-methylbenzyl)-4-(3-pyridinylcarbonyl)piperazine in animal models of neurological disorders to further understand its therapeutic potential. Finally, the development of new synthesis methods for 1-(2-methylbenzyl)-4-(3-pyridinylcarbonyl)piperazine may increase its availability for scientific research.
Méthodes De Synthèse
The synthesis of 1-(2-methylbenzyl)-4-(3-pyridinylcarbonyl)piperazine involves the reaction of 1-benzylpiperazine with 3-pyridinecarboxylic acid chloride. The resulting compound is then treated with methyl iodide to obtain the final product, 1-(2-methylbenzyl)-4-(3-pyridinylcarbonyl)piperazine. The synthesis method has been optimized to yield high purity and high yield of 1-(2-methylbenzyl)-4-(3-pyridinylcarbonyl)piperazine.
Applications De Recherche Scientifique
1-(2-methylbenzyl)-4-(3-pyridinylcarbonyl)piperazine has been used in scientific research to study its potential as a therapeutic agent for various neurological disorders. It has been shown to have an affinity for the dopamine transporter, which makes it a potential candidate for the treatment of Parkinson's disease. In addition, 1-(2-methylbenzyl)-4-(3-pyridinylcarbonyl)piperazine has been studied for its potential as an antidepressant and anxiolytic agent.
Propriétés
IUPAC Name |
[4-[(2-methylphenyl)methyl]piperazin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-15-5-2-3-6-17(15)14-20-9-11-21(12-10-20)18(22)16-7-4-8-19-13-16/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPULWTACQLMJFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-N'-[(2,4-dichlorobenzoyl)oxy]ethanimidamide](/img/structure/B5759008.png)


![2-chloro-N-[4-(dimethylamino)phenyl]-5-nitrobenzamide](/img/structure/B5759036.png)


![3-(2-furyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5759066.png)
![ethyl 2-[2-(acetylamino)-1-methylethylidene]hydrazinecarboxylate](/img/structure/B5759074.png)

![5-{[4-(acetyloxy)benzoyl]amino}isophthalic acid](/img/structure/B5759090.png)

![2-ethoxy-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5759108.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B5759111.png)
![2-{4-[3-(4-chlorophenoxy)benzyl]-1-piperazinyl}ethanol](/img/structure/B5759119.png)